

REPIN1 Protein Expression in Human Tissues: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Replication Initiator 1 (**REPIN1**), also known as ZNF464, RIP60, or AP4, is a zinc finger protein that plays a crucial role in various cellular processes.[1] Initially identified for its potential role in chromosomal replication, recent studies have highlighted its significance in metabolic regulation, including adipogenesis, glucose and fatty acid transport, and iron homeostasis.[1][2] Dysregulation of **REPIN1** expression has been associated with conditions such as obesity, insulin resistance, and osteoporosis.[2] This technical guide provides a comprehensive overview of **REPIN1** protein expression across various human tissues, detailed experimental protocols for its detection and quantification, and an exploration of the key signaling pathways in which it is involved.

Quantitative REPIN1 Expression Data

The expression of **REPIN1** varies across different human tissues at both the mRNA and protein levels. The following tables summarize quantitative data from major transcriptomic and proteomic databases.

REPIN1 mRNA Expression in Human Tissues

RNA sequencing data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA) provide a comprehensive overview of **REPIN**1 gene expression. The data







is presented in Transcripts Per Million (TPM) and Normalized Expression (NX) units.



Tissue	GTEx Median TPM	HPA Consensus NX
Adipose - Subcutaneous	12.8	15.2
Adipose - Visceral (Omentum)	11.5	13.8
Adrenal Gland	18.9	22.1
Artery - Aorta	7.2	8.9
Artery - Coronary	8.1	9.5
Artery - Tibial	9.3	10.7
Brain - Cerebellum	3.5	4.1
Brain - Cortex	4.2	5.0
Breast - Mammary Tissue	14.3	16.9
Colon - Transverse	9.7	11.8
Esophagus - Mucosa	6.4	7.8
Heart - Atrial Appendage	5.9	7.1
Heart - Left Ventricle	6.2	7.5
Kidney - Cortex	10.1	12.3
Liver	25.4	30.1
Lung	8.8	10.5
Muscle - Skeletal	11.2	13.1
Ovary	7.9	9.4
Pancreas	9.1	10.9
Pituitary	15.7	18.5
Prostate	8.5	10.1
Skin - Sun Exposed (Lower leg)	6.9	8.3



Small Intestine - Terminal	7.4	8.8
Spleen	6.1	7.3
Stomach	7.8	9.2
Testis	5.3	6.4
Thyroid	13.6	16.0
Uterus	9.9	11.7
Vagina	8.2	9.7

Data sourced from the GTEx Portal and The Human Protein Atlas.

REPIN1 Protein Expression in Human Tissues

Protein expression data, primarily derived from immunohistochemistry (IHC) studies from The Human Protein Atlas, provides a qualitative and semi-quantitative assessment of **REPIN1** protein levels in various tissues.



Tissue	Expression Level	Cellular Localization
Adipose tissue	Medium	Nucleoplasm of adipocytes
Adrenal gland	High	Nucleoplasm in cortical cells
Bone marrow	Medium	Nucleoplasm of hematopoietic cells
Breast	High	Nucleoplasm of glandular and myoepithelial cells[3]
Colon	Medium	Nucleoplasm of glandular cells
Duodenum	Medium	Nucleoplasm of glandular cells
Endometrium	Medium	Nucleoplasm of glandular and stromal cells
Esophagus	Low	Nucleoplasm of squamous epithelial cells
Gallbladder	Medium	Nucleoplasm of glandular cells
Heart muscle	Low	Nucleoplasm of cardiomyocytes
Kidney	High	Nucleoplasm of cells in tubules
Liver	High	Nucleoplasm of hepatocytes
Lung	Medium	Nucleoplasm of pneumocytes and macrophages
Ovary	Medium	Nucleoplasm of stromal cells
Pancreas	Medium	Nucleoplasm of exocrine glandular cells
Placenta	Medium	Nucleoplasm of trophoblastic cells
Prostate	Medium	Nucleoplasm of glandular cells
Skeletal muscle	Medium	Nucleoplasm of myocytes



Skin	Low	Nucleoplasm of keratinocytes
Spleen	Medium	Nucleoplasm in white and red pulp
Stomach	Medium	Nucleoplasm of glandular cells
Testis	Low	Nucleoplasm of cells in seminiferous ducts
Tonsil	Medium	Nucleoplasm of reaction center cells
Urinary bladder	Low	Nucleoplasm of urothelial cells

Data sourced from The Human Protein Atlas.

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of **REPIN1** protein. The following are representative protocols for common immunological and mass spectrometry-based techniques.

Immunohistochemistry (IHC)

This protocol is adapted for the detection of **REPIN1** in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

- 1. Deparaffinization and Rehydration:
- Immerse slides in three changes of xylene for 5 minutes each.
- Hydrate slides through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes), and 50% (1 change, 3 minutes).
- Rinse with distilled water.

2. Antigen Retrieval:

- Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer, pH 6.0.
- Heat the solution to 95-100°C in a water bath or steamer for 20-40 minutes.
- Allow slides to cool in the buffer for 20 minutes at room temperature.



- Rinse sections with Tris-buffered saline with Tween-20 (TBST).
- 3. Blocking and Antibody Incubation:
- Block non-specific binding by incubating sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
- Rinse with TBST.
- Apply a protein block (e.g., 5% normal goat serum in TBST) and incubate for 1 hour at room temperature.
- Incubate with a primary antibody against REPIN1 (e.g., rabbit polyclonal or monoclonal)
 diluted in blocking buffer overnight at 4°C. Recommended starting dilution is 1:200 to 1:2000.
 [4]
- 4. Detection and Visualization:
- Wash slides with TBST (3 changes, 5 minutes each).
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
- Wash slides with TBST (3 changes, 5 minutes each).
- Apply 3,3'-diaminobenzidine (DAB) substrate and incubate until the desired stain intensity develops.
- · Rinse with distilled water.
- 5. Counterstaining and Mounting:
- Counterstain with hematoxylin for 30-60 seconds.
- Rinse with distilled water.
- Dehydrate slides through a graded series of ethanol and clear in xylene.
- · Mount with a permanent mounting medium.

Western Blotting

This protocol outlines the detection of **REPIN1** in human cell lysates or tissue homogenates.

- 1. Sample Preparation:
- Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with periodic vortexing.



- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

- Denature 20-40 μg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
- Separate proteins on a 4-12% SDS-polyacrylamide gel.
- Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunodetection:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against REPIN1 diluted in blocking buffer overnight at 4°C. A recommended starting dilution is 1:20000 to 1:80000.[4]
- Wash the membrane with TBST (3 changes, 10 minutes each).
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST (3 changes, 10 minutes each).

4. Visualization:

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
- Detect the signal using a chemiluminescence imaging system or X-ray film.

Mass Spectrometry (MS)

This protocol provides a general workflow for the preparation of peptides from human tissue for bottom-up proteomic analysis of **REPIN**1.

1. Protein Extraction and Lysis:

- Homogenize fresh or frozen tissue samples in a lysis buffer containing a strong denaturant (e.g., 8 M urea) and protease inhibitors.
- Sonicate the lysate to shear DNA and ensure complete cell disruption.
- Centrifuge to remove insoluble material.
- Quantify the protein concentration.

2. Reduction and Alkylation:



- Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
- Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 45 minutes in the dark at room temperature.

3. Protein Digestion:

- Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
- Perform a two-step digestion: first with Lys-C (enzyme-to-protein ratio of 1:100) for 4 hours at 37°C, followed by trypsin (enzyme-to-protein ratio of 1:50) overnight at 37°C.

4. Peptide Desalting and Cleanup:

- Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
- Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.
- Elute the peptides with a solution containing acetonitrile and 0.1% TFA.
- Dry the peptides in a vacuum centrifuge.

5. LC-MS/MS Analysis:

- Reconstitute the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid).
- Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Identify and quantify peptides corresponding to **REPIN1** using appropriate database search algorithms (e.g., Mascot, MaxQuant).

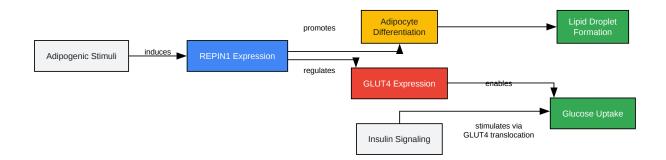
Signaling Pathways and Logical Relationships

REPIN1 is implicated in several key signaling pathways, primarily related to metabolic regulation. The following diagrams, generated using the DOT language, illustrate these relationships.

REPIN1 in Adipogenesis and Glucose Uptake

REPIN1 expression is induced during the differentiation of preadipocytes into mature adipocytes.[2] It plays a role in regulating the expression of genes involved in lipid droplet formation and glucose transport, including the insulin-responsive glucose transporter GLUT4.





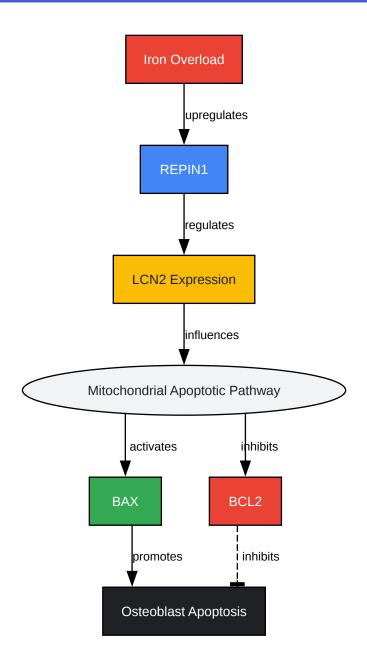
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Caption: REPIN1's role in adipogenesis and GLUT4-mediated glucose uptake.

REPIN1 in Iron Metabolism and Osteoblast Apoptosis

In osteoblasts, **REPIN**1 is involved in regulating iron metabolism and apoptosis, particularly under conditions of iron overload. It has been shown to modulate the expression of Lipocalin 2 (LCN2), which in turn affects the mitochondrial apoptotic pathway.





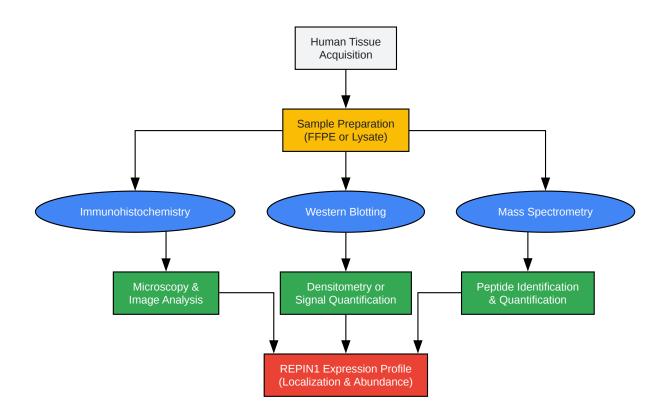
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Caption: **REPIN1**'s involvement in iron-induced osteoblast apoptosis via LCN2.

Experimental Workflow for REPIN1 Expression Analysis

The following diagram illustrates a typical workflow for investigating **REPIN**1 protein expression in human tissues, from sample acquisition to data analysis.





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Caption: A generalized workflow for analyzing **REPIN1** protein expression.

Conclusion

REPIN1 is a multifaceted protein with significant roles in metabolic regulation and cellular homeostasis. Its expression is widespread but varies considerably across different human tissues, with particularly high levels observed in metabolically active organs such as the liver, adrenal gland, and adipose tissue. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals investigating the physiological and pathological functions of REPIN1. Further research into the precise regulatory mechanisms of REPIN1 and its downstream effectors will be crucial for understanding its full therapeutic potential.



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